3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S6518186
CAS No.
1250084-79-7
M.F
C10H7BrN2O2
M. Wt
267.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

CAS Number

1250084-79-7

Product Name

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.1

3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the presence of bromine, carbon, hydrogen, nitrogen, and oxygen. It belongs to the class of pyrazole carboxylic acids, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. In this specific compound, a bromine atom is attached at the third position of the pyrazole ring, a phenyl group is attached at the first position, and a carboxylic acid group is located at the fifth position. Its molecular formula is C10H7BrN2O2\text{C}_{10}\text{H}_{7}\text{BrN}_{2}\text{O}_{2} with a molecular weight of 267.08 g/mol .

3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid has been identified as a novel agent with potential biological activity. It acts as an ecdysone analog, exhibiting significant inhibition against the EcR/USP receptor, which is involved in insect molting and development processes. This suggests its potential application in pest control or agricultural biotechnology .

This compound has potential applications in both agricultural and pharmaceutical fields. Its role as an ecdysone analog indicates its use in pest management strategies by mimicking hormones that regulate insect growth and development. Additionally, its unique structure may allow for further exploration in medicinal chemistry for developing new therapeutic agents targeting various biological pathways .

Several compounds share structural similarities with 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acidC10H10BrN2O2\text{C}_{10}\text{H}_{10}\text{BrN}_{2}\text{O}_{2}Methyl group at position 4
5-Bromo-1H-pyrazole-3-carboxylic acidC10H8BrN2O2\text{C}_{10}\text{H}_{8}\text{BrN}_{2}\text{O}_{2}Carboxylic acid at position 3
Ethyl 3-bromo-1H-pyrazole-5-carboxylateC11H12BrN2O2\text{C}_{11}\text{H}_{12}\text{BrN}_{2}\text{O}_{2}Ethyl ester instead of free carboxylic acid
3,4-Dibromo-1H-pyrazole-5-carboxylic acidC10H6Br2N2O2\text{C}_{10}\text{H}_{6}\text{Br}_{2}\text{N}_{2}\text{O}_{2}Two bromine substituents
6-Bromo-3-pyridazinecarboxylic acidC9H6BrN3O2\text{C}_{9}\text{H}_{6}\text{BrN}_{3}\text{O}_{2}Pyridazine ring instead of pyrazole

The uniqueness of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activity as an ecdysone analog, which differentiates it from other similar compounds that may not exhibit such properties .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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